molecular formula C14H15NO3 B1362375 Isopropyl (3-formyl-1H-indol-1-YL)acetate CAS No. 708991-26-8

Isopropyl (3-formyl-1H-indol-1-YL)acetate

Cat. No. B1362375
M. Wt: 245.27 g/mol
InChI Key: KDDXVLFFTPXKKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isopropyl (3-formyl-1H-indol-1-YL)acetate is a chemical compound with the linear formula C14 H15 N O3 . It has a molecular weight of 245.28 . It is a solid at room temperature .


Molecular Structure Analysis

The InChI code for Isopropyl (3-formyl-1H-indol-1-YL)acetate is 1S/C14H15NO3/c1-10(2)18-14(17)8-15-7-11(9-16)12-5-3-4-6-13(12)15/h3-7,9-10H,8H2,1-2H3 .


Physical And Chemical Properties Analysis

Isopropyl (3-formyl-1H-indol-1-YL)acetate is a solid at room temperature . It has a molecular weight of 245.28 and a linear formula of C14 H15 N O3 .

Scientific Research Applications

Antiviral Activity

  • Application : Indole derivatives have been reported to possess antiviral activity .
  • Method : 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and tested for their antiviral properties .
  • Results : One compound, methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate, showed inhibitory activity against influenza A with an IC50 of 7.53 μmol/L and the highest selectivity index (SI) value 17.1 to CoxB3 virus .

Antimycobacterial Activity

  • Application : Certain indole derivatives have been tested for their in vitro antimycobacterial activity .
  • Method : The compounds were tested against M. tuberculosis H37Rv, Mycobacterium smegmatis (ATCC 19420), Mycobacterium fortuitum (ATCC 19542), and MDR-TB strains .
  • Results : The results of these tests were not specified in the source .

Anti-inflammatory Activity

  • Application : Indole derivatives have been found in many important synthetic drug molecules and have shown potential for the treatment of various disorders in the human body, including inflammation .
  • Method : The specific methods of application or experimental procedures were not specified in the source .
  • Results : The presence of a carbonyl moiety as a spacer instead of methylene resulted in an increase in the anti-inflammatory activity .

Anticancer Activity

  • Application : Indole derivatives have shown potential as biologically active compounds for the treatment of cancer cells .
  • Method : The specific methods of application or experimental procedures were not specified in the source .
  • Results : The results of these tests were not specified in the source .

Antioxidant Activity

  • Application : Indole derivatives have shown potential as antioxidants .
  • Method : The specific methods of application or experimental procedures were not specified in the source .
  • Results : The results of these tests were not specified in the source .

Antimicrobial Activity

  • Application : Indole derivatives have shown potential as antimicrobial agents .
  • Method : The specific methods of application or experimental procedures were not specified in the source .
  • Results : The results of these tests were not specified in the source .

Antidiabetic Activity

  • Application : Indole derivatives have shown potential as antidiabetic agents .
  • Method : The specific methods of application or experimental procedures were not specified in the source .
  • Results : The results of these tests were not specified in the source .

Antimalarial Activity

  • Application : Indole derivatives have shown potential as antimalarial agents .
  • Method : The specific methods of application or experimental procedures were not specified in the source .
  • Results : The results of these tests were not specified in the source .

Anticholinesterase Activity

  • Application : Indole derivatives have shown potential as anticholinesterase agents .
  • Method : The specific methods of application or experimental procedures were not specified in the source .
  • Results : The results of these tests were not specified in the source .

Antitubercular Activity

  • Application : Indole derivatives have shown potential as antitubercular agents .
  • Method : The specific methods of application or experimental procedures were not specified in the source .
  • Results : The results of these tests were not specified in the source .

Anti-HIV Activity

  • Application : Indole derivatives have shown potential as anti-HIV agents .
  • Method : The specific methods of application or experimental procedures were not specified in the source .
  • Results : The results of these tests were not specified in the source .

properties

IUPAC Name

propan-2-yl 2-(3-formylindol-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3/c1-10(2)18-14(17)8-15-7-11(9-16)12-5-3-4-6-13(12)15/h3-7,9-10H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDDXVLFFTPXKKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)CN1C=C(C2=CC=CC=C21)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60359208
Record name ISOPROPYL (3-FORMYL-1H-INDOL-1-YL)ACETATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60359208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isopropyl (3-formyl-1H-indol-1-YL)acetate

CAS RN

708991-26-8
Record name ISOPROPYL (3-FORMYL-1H-INDOL-1-YL)ACETATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60359208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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